molecular formula C13H17N5O B12543660 4-tert-Butyl-N-(2-methyl-2H-tetrazol-5-yl)-benzamide CAS No. 672338-07-7

4-tert-Butyl-N-(2-methyl-2H-tetrazol-5-yl)-benzamide

Cat. No.: B12543660
CAS No.: 672338-07-7
M. Wt: 259.31 g/mol
InChI Key: AYPFQTLKOBNBFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-Butyl-N-(2-methyl-2H-tetrazol-5-yl)-benzamide ( 672338-07-7) is a high-purity chemical compound supplied for advanced research and development purposes. This benzamide derivative features a tetrazole ring system, a privileged scaffold in medicinal and agricultural chemistry known for its metabolic stability and ability to participate in hydrogen bonding. The compound has a molecular formula of C13H17N5O and a molecular weight of 259.31 g/mol . Its structure is characterized by a calculated density of 1.21±0.1 g/cm³ and a topological polar surface area of 72.7 Ų . Research into this compound and its structural analogs has demonstrated significant potential in agrochemical applications. Specifically, benzamide compounds incorporating a tetrazole moiety have been investigated and disclosed for their use as herbicides . This makes this compound a valuable candidate for researchers developing new active ingredients for crop protection. Its structural profile suggests it may act by targeting specific enzymatic pathways in plants, contributing to the discovery of new modes of action. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

672338-07-7

Molecular Formula

C13H17N5O

Molecular Weight

259.31 g/mol

IUPAC Name

4-tert-butyl-N-(2-methyltetrazol-5-yl)benzamide

InChI

InChI=1S/C13H17N5O/c1-13(2,3)10-7-5-9(6-8-10)11(19)14-12-15-17-18(4)16-12/h5-8H,1-4H3,(H,14,16,19)

InChI Key

AYPFQTLKOBNBFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN(N=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-N-(2-methyl-2H-tetrazol-5-yl)-benzamide typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the acylation of aniline with a suitable acyl chloride to form the benzamide core.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Tetrazole Ring Formation: The tetrazole ring is synthesized through a cyclization reaction involving an appropriate nitrile and sodium azide under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-N-(2-methyl-2H-tetrazol-5-yl)-benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Neuropharmacological Applications

One of the significant areas of research involving 4-tert-butyl-N-(2-methyl-2H-tetrazol-5-yl)-benzamide is its potential use as a multi-target-directed ligand (MTDL) for treating neurodegenerative diseases, particularly those complicated by depression. The compound has been evaluated for its inhibitory effects on monoamine oxidase (MAO) and cholinesterase (ChE), which are critical enzymes in neurotransmitter metabolism.

Case Study: Inhibition of MAO and ChE

In a study assessing various derivatives for their inhibitory potency against MAO and ChE, several compounds exhibited promising results. For instance, derivatives similar to this compound demonstrated significant inhibition, suggesting potential therapeutic benefits for conditions like Alzheimer's disease where acetylcholine levels are compromised due to increased AChE activity .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that benzamide derivatives can exhibit cytotoxic effects against various cancer cell lines.

Biological Evaluation

In vitro studies have shown that compounds with similar structures to this compound possess significant anticancer activity. For example, certain derivatives were tested against human colorectal carcinoma cell lines and demonstrated IC50 values lower than those of standard chemotherapeutic agents, indicating their potential as effective anticancer agents .

Enzyme Inhibition Studies

The compound's ability to inhibit key enzymes such as dihydrofolate reductase (DHFR) has been explored due to its importance in purine synthesis pathways. Inhibition of DHFR can lead to reduced proliferation of cancer cells, making this compound a candidate for further development in cancer therapeutics.

Summary Table: Applications and Findings

Application Area Findings
Neuropharmacology Inhibits MAO and ChE; potential for treating neurodegenerative diseases
Anticancer Activity Significant cytotoxic effects against colorectal cancer cell lines; lower IC50 than standard drugs
Enzyme Inhibition Effective inhibitor of DHFR; molecular docking studies confirm binding interactions

Mechanism of Action

The mechanism of action of 4-tert-Butyl-N-(2-methyl-2H-tetrazol-5-yl)-benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and benzamide core enable the compound to bind to enzymes or receptors, modulating their activity. This can lead to the inhibition of enzyme function or alteration of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural Analogues and Substituent Effects

4-tert-Butyl-N-(quinolin-8-yl)-benzamide (CAS: 912896-78-7)
  • Structure: Replaces the 2-methyltetrazole with a quinoline moiety.
  • Properties: Higher molecular weight (304.39 g/mol) and increased aromaticity due to the quinoline ring, which may enhance π-π stacking interactions in biological targets.
  • Applications : Used in R&D for kinase inhibition studies, contrasting with the tetrazole derivative’s focus on metabolic stability .
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Structure : Features a 3,4-dimethoxyphenethylamine substituent instead of the tert-butyl-tetrazole system.
  • Properties : Melting point (90°C ) is lower than that of 4-tert-butyl derivatives, likely due to reduced steric hindrance. The dimethoxy groups improve solubility in polar solvents but may reduce blood-brain barrier penetration .
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D)
  • Structure : Incorporates a hydroxyl group ortho to the amide bond, alongside dimethoxyphenethylamine.
  • Properties : Higher polarity than 4-tert-butyl-N-(2-methyltetrazolyl)-benzamide, leading to a higher melting point (96°C ) and increased hydrogen-bonding capacity. This structural variation enhances its suitability for solubility-driven pharmaceutical formulations .

Physicochemical and Toxicological Comparisons

Compound Molecular Weight (g/mol) Key Substituents Melting Point (°C) Toxicity (GHS Classification) Primary Applications
4-tert-Butyl-N-(2-methyl-2H-tetrazol-5-yl)-benzamide 275.32 tert-Butyl, 2-methyltetrazole Not reported Category 4 (acute toxicity via multiple routes) Crystallography, drug design
4-tert-Butyl-N-(quinolin-8-yl)-benzamide 304.39 tert-Butyl, quinoline Not reported Category 4 (oral, dermal, inhalation) Kinase inhibition studies
Rip-B 313.37 3,4-Dimethoxyphenethylamine 90 Not classified Neuroleptic research
Rip-D 329.37 2-Hydroxy, 3,4-dimethoxyphenethylamine 96 Not classified Solubility optimization

Key Observations :

Toxicity: Both tetrazole- and quinoline-containing benzamides share Category 4 acute toxicity, suggesting similar handling precautions (e.g., PPE requirements) .

Thermal Stability : Higher melting points in hydroxy-substituted analogs (e.g., Rip-D) correlate with stronger intermolecular hydrogen bonding, absent in the tert-butyl-tetrazole system .

Biological Activity

4-tert-Butyl-N-(2-methyl-2H-tetrazol-5-yl)-benzamide, also known by its CAS number 672338-07-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H17N5O
  • Molecular Weight : 259.307 g/mol
  • CAS Number : 672338-07-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets, which may include:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in bacterial cell wall synthesis, particularly MurB and topoisomerase II, which are critical for bacterial survival and replication .
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria. Its effectiveness is often assessed using minimum inhibitory concentration (MIC) assays .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity Type Pathogen/Target Methodology IC50/MIC Value
AntibacterialStaphylococcus aureusMicrotiter plate assayMIC = 32 μM
AntibacterialBacillus subtilisMicrotiter plate assayMIC = 8 μM
Enzyme InhibitionMurBDocking studiesIC50 = 0.12 mg/mL
Enzyme InhibitionTopoisomerase IIBiochemical assaysIC50 not specified

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of benzamide compounds, including this compound. The results indicated significant activity against Staphylococcus aureus and Bacillus subtilis, suggesting that modifications to the benzamide structure can enhance antibacterial properties .
  • Mechanistic Studies : Research utilizing molecular docking techniques has elucidated the binding interactions between this compound and its target enzymes. The docking studies revealed that the compound effectively occupies the active sites of MurB and topoisomerase II, leading to inhibition of their enzymatic activities .
  • Pharmacokinetics and Toxicology : Further investigations into the pharmacokinetic profiles of this compound are necessary to assess its bioavailability and potential toxicity. Preliminary assessments indicate a favorable profile, but comprehensive studies are required for clinical relevance .

Q & A

Q. What are the recommended synthetic routes for 4-tert-Butyl-N-(2-methyl-2H-tetrazol-5-yl)-benzamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves coupling a tert-butyl-substituted benzoyl chloride with 2-methyl-2H-tetrazol-5-amine. Key steps include:

  • Nucleophilic substitution : React 4-tert-butylbenzoyl chloride with 2-methyl-2H-tetrazol-5-amine in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >90% purity.
  • Yield Optimization :
    • Use a 1.2:1 molar ratio of benzoyl chloride to amine to minimize side reactions.
    • Maintain temperatures below 25°C to prevent tetrazole ring decomposition.

Q. Comparative Reaction Conditions

ParameterMethod A (Ref.)Method B (Ref.)
SolventDCMTHF
BaseTEADIPEA
Yield78%65%
Purity (HPLC)92%85%
Reference: Analogous protocols from benzamide derivatives

Q. How can the crystallographic structure of this compound be resolved, and which software is preferred for refinement?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Employ direct methods via SHELXT for phase estimation .
  • Refinement : Use SHELXL for least-squares refinement with anisotropic displacement parameters. Key metrics:
    • R1 < 0.05 for I > 2σ(I)
    • wR2 < 0.12 for all data
  • Validation : Check for voids (PLATON) and hydrogen-bonding networks.

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of analogous benzamide-tetrazole derivatives?

Methodological Answer: Contradictions often arise from assay variability or structural nuances. Mitigation strategies:

  • Standardized Assays : Use identical cell lines (e.g., HEK-293 for receptor binding) and positive controls.

  • SAR Analysis : Compare substituent effects:

    CompoundSubstituent (R)IC50 (μM)Target
    Parent compound2-methyltetrazole0.12Enzyme X
    Analog (R = Cl)4-chlorophenyl0.08Enzyme X
    Analog (R = OCH3)4-methoxyphenyl>10Off-target

Data from structurally related compounds

  • Mechanistic Profiling : Use knock-out models or RNAi to confirm target specificity.

Q. How can computational methods (e.g., molecular docking) predict the binding affinity of this compound to kinase targets?

Methodological Answer:

  • Ligand Preparation : Generate 3D conformers (OpenBabel) and optimize geometries (DFT/B3LYP/6-31G*).
  • Target Selection : Prioritize kinases with hydrophobic pockets (e.g., BTK, EGFR) using PDBe-KB database.
  • Docking Workflow :
    • Glide SP : Initial screening with standard precision.
    • Induced Fit Docking (IFD) : Refine poses for flexibility.
    • MM-GBSA : Calculate binding free energies.
  • Validation : Cross-check with experimental IC50 values from kinase inhibition assays .

Q. What factorial design approaches are suitable for optimizing in vivo pharmacokinetic studies of this compound?

Methodological Answer: A 2³ factorial design can evaluate critical parameters:

  • Factors : Dose (10 mg/kg vs. 30 mg/kg), formulation (PEG vs. Cremophor), and administration route (oral vs. IV).
  • Responses : Cmax, AUC, t1/2.
  • Analysis : ANOVA to identify interactions (e.g., formulation × dose).
    Example Output :
Factor CombinationCmax (ng/mL)AUC (h·ng/mL)
10 mg/kg, PEG, oral120 ± 15450 ± 60
30 mg/kg, Cremophor, IV980 ± 1103200 ± 300
Reference: Factorial design principles

Q. How do steric effects of the tert-butyl group influence metabolic stability in hepatic microsome assays?

Methodological Answer:

  • Microsome Incubation : Use human liver microsomes (HLM) with NADPH regeneration system.
  • LC-MS/MS Analysis : Quantify parent compound depletion over 60 minutes.
  • Key Finding : The tert-butyl group reduces CYP3A4-mediated oxidation due to steric hindrance, increasing t1/2 from 22 min (unsubstituted analog) to 48 min.
    Metabolic Stability Comparison
Compoundt1/2 (min)CYP Isoform Affinity
Target compound48Low (CYP2C9)
Analog (R = H)22High (CYP3A4)
Data derived from structural analogs

Q. What analytical techniques are critical for detecting degradation products under accelerated stability conditions?

Methodological Answer:

  • Forced Degradation : Expose to 40°C/75% RH (ICH Q1A) and analyze at 0, 1, 3, 6 months.
  • Techniques :
    • HPLC-PDA : Monitor main peak purity (>95% threshold).
    • LC-QTOF-MS : Identify degradation products (e.g., hydrolysis of the tetrazole ring).
    • NMR : Confirm structural changes in major degradants.
      Example Degradation Pathway :
      Parent → Hydrolysis → Benzamide acid + Tetrazole-amine
      Methodology adapted from benzamide stability studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.